![molecular formula C13H12BrN5 B2702175 6-bromo-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole CAS No. 924858-99-1](/img/structure/B2702175.png)
6-bromo-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. It belongs to the class of tetrazole-containing carbazoles, which have been shown to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of 6-bromo-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole can induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for a potential anticancer agent. It has also been shown to inhibit the production of certain inflammatory cytokines, which could make it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-bromo-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole is that it has been shown to exhibit potent activity against a range of cancer cell lines in vitro. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its activity.
Orientations Futures
1. Investigation of the mechanism of action of 6-bromo-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole to optimize its activity as an anticancer and anti-inflammatory agent.
2. Development of analogs of 6-bromo-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole with improved activity and selectivity.
3. Investigation of the pharmacokinetics and toxicity of 6-bromo-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole in vivo to evaluate its potential as a therapeutic agent.
4. Investigation of the potential of 6-bromo-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole as a lead compound for the development of novel anticancer and anti-inflammatory agents.
Méthodes De Synthèse
The synthesis of 6-bromo-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole has been reported in the literature. One method involves the reaction of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole with sodium azide and copper(I) iodide in DMF to yield the desired product. Another method involves the reaction of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole with sodium azide and copper(II) sulfate in water.
Applications De Recherche Scientifique
6-bromo-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole has been investigated for its potential application as a therapeutic agent. It has been shown to exhibit antitumor activity in vitro against a range of cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to exhibit anti-inflammatory activity in vitro, which could make it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
6-bromo-1-(2H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN5/c14-7-4-5-11-10(6-7)8-2-1-3-9(12(8)15-11)13-16-18-19-17-13/h4-6,9,15H,1-3H2,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJHJUQLAZYSSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)C4=NNN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.